molecular formula C6H9Br B040760 (3R)-3-Bromocyclohexene CAS No. 113667-32-6

(3R)-3-Bromocyclohexene

Cat. No. B040760
CAS RN: 113667-32-6
M. Wt: 161.04 g/mol
InChI Key: AJKDUJRRWLQXHM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Bromocyclohexene is an organic compound that has gained significant attention in the scientific community due to its unique properties. It is a chiral molecule that has a wide range of applications in various fields such as organic chemistry, medicinal chemistry, and biochemistry. In

Mechanism of Action

The mechanism of action of ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene is not fully understood. However, it is believed to act as an electrophile due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of (this compound)-3-Bromocyclohexene. However, it has been reported to exhibit cytotoxicity towards cancer cells and has potential as an anticancer agent. It has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene is its chiral nature, which makes it useful in asymmetric synthesis. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of interest is its use as a chiral auxiliary in asymmetric synthesis. New methods for its synthesis and application in synthesis should be explored. Additionally, the development of new derivatives of (this compound)-3-Bromocyclohexene with improved properties and activity is an area of potential research.

Synthesis Methods

The synthesis of ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene can be achieved through several methods. One of the most common methods is the reaction of cyclohexene with hydrobromic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of cyclohexanone with phosphorus tribromide. This method is preferred for large-scale production of (this compound)-3-Bromocyclohexene.

Scientific Research Applications

((3R)-3-Bromocyclohexene)-3-Bromocyclohexene has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of other organic compounds such as drugs, pharmaceuticals, and agrochemicals. It has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

113667-32-6

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

(3R)-3-bromocyclohexene

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1

InChI Key

AJKDUJRRWLQXHM-LURJTMIESA-N

Isomeric SMILES

C1CC=C[C@@H](C1)Br

SMILES

C1CC=CC(C1)Br

Canonical SMILES

C1CC=CC(C1)Br

synonyms

Cyclohexene, 3-bromo-, (R)- (9CI)

Origin of Product

United States

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